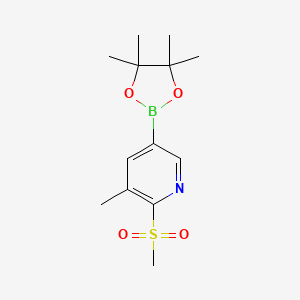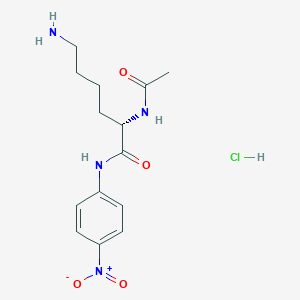
N-α-アセチル-L-リジン p-ニトロアニリド塩酸塩
概要
説明
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is a chemical compound with the molecular formula C14H21ClN4O4 and a molecular weight of 344.79 g/mol . This compound is commonly used as a chromogenic substrate for lysine-specific proteases in various biological, biochemical, and medicinal research fields . It is known for its ability to release a chromophore, p-nitroaniline, upon enzymatic hydrolysis, which can be detected by colorimetric analysis .
科学的研究の応用
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride has a wide range of scientific research applications:
Biochemistry: Used as a chromogenic substrate to study the specificity and kinetics of lysine-specific proteases.
Biology: Employed in assays to detect and quantify protease activity in biological samples.
Medicine: Utilized in diagnostic assays to monitor enzyme activity related to various diseases.
Industry: Applied in the development of enzyme-based industrial processes and products.
作用機序
Target of Action
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is primarily targeted towards proteolytic enzymes . These enzymes play a crucial role in protein metabolism, aiding in the breakdown of proteins into their constituent amino acids .
Mode of Action
The compound interacts with its target enzymes by serving as a substrate . The proteolytic enzymes cleave the N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride at specific sites, leading to the release of p-nitroaniline . This cleavage and subsequent release of p-nitroaniline is a key aspect of the compound’s mode of action .
Biochemical Pathways
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride affects the proteolysis pathway, a critical biochemical pathway involved in protein catabolism . The downstream effects of this pathway include the generation of amino acids for protein synthesis and energy production .
Result of Action
The molecular effect of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride’s action is the cleavage of the compound and the release of p-nitroaniline . On a cellular level, this can influence protein metabolism and potentially impact processes that depend on the proteolytic enzymes it targets .
生化学分析
Biochemical Properties
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride plays a crucial role in biochemical reactions as a substrate for specific enzymes. It interacts with enzymes such as lysine aminopeptidases and various proteinases. The enzymatic activity leads to the hydrolysis of the compound, releasing a chromogenic product, p-nitroaniline, which can be measured spectrophotometrically . This interaction allows for the detection and quantification of enzyme activity, making it a valuable tool in enzymatic analysis and investigation.
Cellular Effects
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride influences various cellular processes by serving as a substrate in enzymatic reactions. Its hydrolysis by lysine aminopeptidases and proteinases can impact cell signaling pathways, gene expression, and cellular metabolism. The release of p-nitroaniline as a chromogenic product provides a means to monitor these cellular effects . This compound’s role in enzymatic reactions can affect cellular functions, including protein degradation and turnover.
Molecular Mechanism
The molecular mechanism of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride involves its interaction with specific enzymes. Upon binding to the active site of lysine aminopeptidases or proteinases, the compound undergoes hydrolysis, resulting in the release of p-nitroaniline . This enzymatic reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and activity. The compound’s ability to serve as a chromogenic substrate makes it a valuable tool for studying enzyme mechanisms and interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Over time, the hydrolysis of the compound by enzymes can lead to the accumulation of p-nitroaniline, which can be measured to assess enzyme activity . Long-term studies may reveal changes in cellular function and enzyme activity due to the continuous presence of the compound.
Dosage Effects in Animal Models
The effects of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride can vary with different dosages in animal models. Higher doses may lead to increased enzyme activity and the release of more p-nitroaniline, which can be toxic at high concentrations . Studies in animal models can help determine the threshold effects and potential adverse effects of the compound at different dosages.
Metabolic Pathways
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is involved in metabolic pathways related to lysine degradation. It interacts with enzymes such as lysine aminopeptidases, which catalyze the hydrolysis of the compound . This interaction can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride within cells and tissues involve its interaction with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within cells . Understanding the transport mechanisms can provide insights into the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, providing insights into its role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride typically involves the acetylation of L-lysine followed by the coupling of the acetylated lysine with p-nitroaniline. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction . The coupling reaction is usually carried out in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in the production process .
化学反応の分析
Types of Reactions
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The compound is hydrolyzed by lysine-specific proteases to release p-nitroaniline.
Acetylation: The acetyl group can be transferred to other molecules under specific conditions.
Substitution: The p-nitroaniline moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using lysine-specific proteases under physiological conditions.
Acetylation: Acetic anhydride and a base such as pyridine.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
- Hydrolysis: p-Nitroaniline and acetylated lysine .
Acetylation: Acetylated derivatives of lysine.
Substitution: Various substituted derivatives of p-nitroaniline.
類似化合物との比較
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride can be compared with other similar compounds such as:
N-alpha-Benzoyl-DL-arginine p-nitroanilide hydrochloride: Another chromogenic substrate used for trypsin and other proteases.
N-alpha-Acetyl-L-lysine: Used as a substrate for lysyl oxidase.
L-Lysine p-nitroanilide: Used to study the specificity and kinetics of lysine aminopeptidases.
The uniqueness of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride lies in its specific application as a substrate for lysine-specific proteases, making it a valuable tool in biochemical and medicinal research .
特性
IUPAC Name |
(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMQBHVCNLUPQM-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


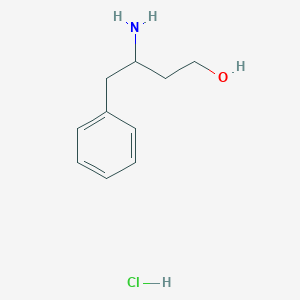
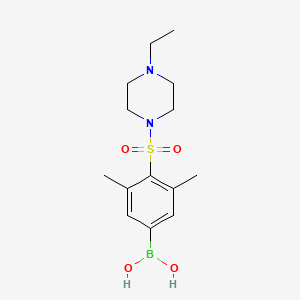
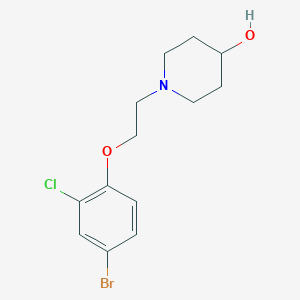

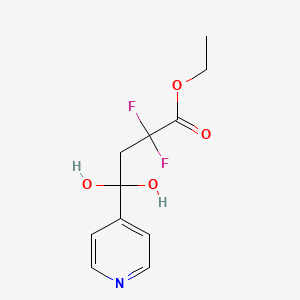
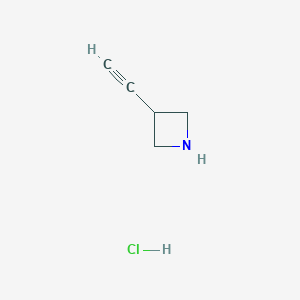
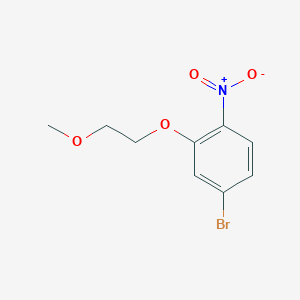
![tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate](/img/structure/B1445950.png)

![Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl-carbamic acid tert-butyl ester](/img/structure/B1445954.png)
![D-[6-13C]Galactose](/img/structure/B1445955.png)

